molecular formula C25H27FO3 B12769740 Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- CAS No. 83493-41-8

Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-

Cat. No.: B12769740
CAS No.: 83493-41-8
M. Wt: 394.5 g/mol
InChI Key: SVTCWTNKKLVBCG-UHFFFAOYSA-N
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Description

Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound featuring multiple functional groups, including ethoxy, methylpropoxy, fluoro, and phenoxy groups. This compound is part of the larger family of substituted benzenes, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting from simpler benzene derivatives. Common synthetic routes include:

    Friedel-Crafts Alkylation:

    Nucleophilic Substitution:

    Ether Formation: The ethoxy and phenoxy groups are introduced via etherification reactions, often using Williamson ether synthesis.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.

    Substitution: Br₂ with FeBr₃ as a catalyst for bromination; HNO₃ with H₂SO₄ for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 4-ethoxy-1-fluoro-2-phenoxy-: Lacks the methylpropoxy group, resulting in different chemical properties.

    Benzene, 4-(2-methylpropoxy)methyl-1-fluoro-2-phenoxy-: Lacks the ethoxy group, affecting its reactivity and applications.

Uniqueness

The unique combination of functional groups in Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

83493-41-8

Molecular Formula

C25H27FO3

Molecular Weight

394.5 g/mol

IUPAC Name

4-[[2-(3-ethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C25H27FO3/c1-4-28-22-12-8-9-20(16-22)25(2,3)18-27-17-19-13-14-23(26)24(15-19)29-21-10-6-5-7-11-21/h5-16H,4,17-18H2,1-3H3

InChI Key

SVTCWTNKKLVBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3

Origin of Product

United States

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